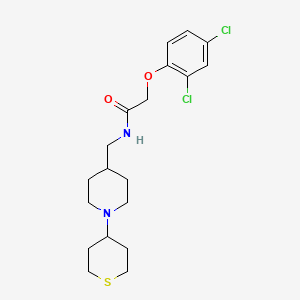

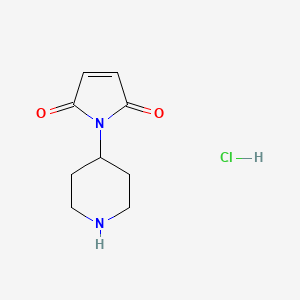

![molecular formula C20H18N4OS B2939032 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207014-13-8](/img/structure/B2939032.png)

4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a thiazol ring, a methyl group, a methylphenyl group, and a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazol and triazole rings, along with the attached methoxyphenyl and methylphenyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the thiazol and triazole rings, as well as the methoxyphenyl and methylphenyl groups, could influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific arrangement of the functional groups could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives of 1,2,4-triazole, exploring their antimicrobial potential. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Properties for Medical Applications

Fedotov et al. (2022) studied the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting the significant pharmacological potential of these derivatives in modern medicine and pharmacy due to their chemical modification possibilities and interaction with biological targets (Fedotov et al., 2022).

Anticancer and EGFR Inhibition

Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their anti-cancer properties and EGFR inhibition mechanisms. The research indicated that these compounds could potentially serve as effective cancer therapeutics (Karayel, 2021).

Antiproliferative Activity

Narayana et al. (2010) synthesized new 1,3-thiazolo[3,2-b][1,2,4]triazoles with promising antiproliferative activity, suggesting their potential in cancer treatment research (Narayana et al., 2010).

Corrosion Inhibition

Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, revealing the effectiveness of these compounds in protecting against corrosion, which could have implications for industrial applications (Yadav et al., 2013).

Mécanisme D'action

Target of Action

Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, some thiazole-containing compounds act by inhibiting certain enzymes or interacting with specific receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Thiazole is a component of vitamin b1 (thiamine), which plays a crucial role in energy metabolism .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-13-7-9-16(10-8-13)24-14(2)19(22-23-24)20-21-18(12-26-20)15-5-4-6-17(11-15)25-3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQVSSJYHJHKBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

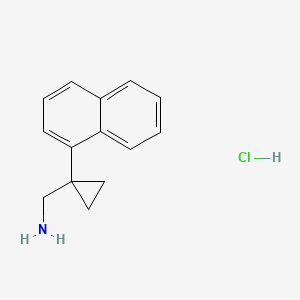

![1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2938951.png)

![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)

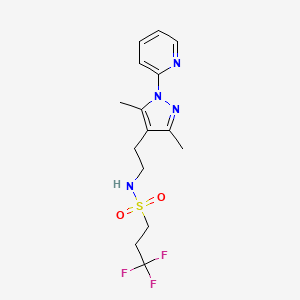

![1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2938961.png)

![tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2938964.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2938970.png)